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MC2392

Cat. No.: B1150117
M. Wt: 390.56096
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Epigenetic Dysregulation in Oncogenesis

In cancer, the normal epigenetic landscape is frequently disrupted, leading to aberrant gene expression patterns that contribute to tumorigenesis. waocp.comfrontiersin.orgaacrjournals.org This dysregulation can involve the silencing of tumor suppressor genes and the activation of oncogenes. waocp.comfrontiersin.org Alterations in DNA methylation, such as focal hypermethylation at CpG islands and genome-wide hypomethylation, are commonly observed in various cancer types. waocp.comfrontiersin.orgaacrjournals.org Similarly, dysregulation of histone modifications, mediated by aberrant activity of enzymes that add (writers), remove (erasers), or interpret (readers) these marks, is a hallmark of cancer. frontiersin.orgaacrjournals.org These epigenetic aberrations can influence chromatin structure, DNA accessibility, and ultimately, transcriptional programs, driving malignant transformation and contributing to therapeutic resistance. waocp.comaacrjournals.orgresearch-archive.org

Rationale for Hybrid Epigenetic Modulators in Disease Intervention

Given the critical role of epigenetic dysregulation in cancer, targeting epigenetic pathways has emerged as a promising therapeutic strategy. waocp.comfrontiersin.orgtandfonline.com Epigenetic drugs, such as histone deacetylase inhibitors (HDACi) and DNA methyltransferase inhibitors (DNMTi), aim to restore normal gene expression patterns in cancer cells. waocp.comfrontiersin.orgacs.org However, the complexity of the epigenome and the involvement of multiple epigenetic mechanisms in cancer etiology suggest that targeting single epigenetic targets may have limited efficacy or lead to resistance. This provides a rationale for the development of hybrid epigenetic modulators that can simultaneously target multiple aberrant epigenetic pathways or components of dysregulated complexes. Combining epigenetic regulation with agents targeting other cancer-related pathways, such as differentiation inducers, could offer improved antitumor activity and potentially overcome resistance mechanisms. acs.orgaacrjournals.org

Genesis of MC2392 as a Novel Hybrid Retinoid-Histone Deacetylase Inhibitor (HDACi)

This compound is a chemical compound that was conceptually designed as a novel hybrid molecule to exploit the synergistic potential of combining retinoid activity with HDAC inhibition. aacrjournals.orgaacrjournals.org The development of this compound was based on the hypothesis that in certain contexts, such as in the aberrant protein complexes found in cancer cells, the close physical proximity of retinoid receptors and HDACs could be targeted by a single molecule. aacrjournals.orgaacrjournals.orgnih.gov

Conceptual Design Integrating All-trans Retinoic Acid (ATRA) and MS-275 Moieties

The design of this compound specifically integrated structural features from two known therapeutic agents: All-trans Retinoic Acid (ATRA) and MS-275 (also known as Entinostat). aacrjournals.orgaacrjournals.org ATRA is a retinoid that plays a key role in differentiation and has been successfully used in the treatment of Acute Promyelocytic Leukemia (APL). aacrjournals.orgaacrjournals.orgjournalagent.comnih.gov MS-275 is a benzamide-type HDAC inhibitor known to target Class I HDACs, particularly HDAC1, HDAC3, and HDAC8, and has demonstrated antiproliferative activity in various cancer cell lines. aacrjournals.orgaacrjournals.org

The conceptual design of this compound aimed to create a single chemical entity that could simultaneously interact with the retinoid receptor alpha (RARα) moiety, typically bound by ATRA, and inhibit the HDACs that are often found in repressive complexes with aberrant fusion proteins in cancer. aacrjournals.orgaacrjournals.orgnih.gov By merging the retinoid part of ATRA with the 2-aminoanilide tail of MS-275, this compound was synthesized as a hybrid molecule intended to selectively target the PML-RARα-HDAC repressive complex prevalent in APL. aacrjournals.orgaacrjournals.orgnih.gov This design was based on the premise that the physical proximity of RARα and HDACs within this complex would allow a single hybrid molecule to exert a context-specific inhibitory activity. aacrjournals.org

Context of Acute Promyelocytic Leukemia (APL) as a Model System for this compound Studies

Acute Promyelocytic Leukemia (APL) has served as a key model system for studying this compound due to its characteristic genetic alteration and established therapeutic approaches involving retinoids and HDAC inhibitors. APL is defined by a specific chromosomal translocation, most commonly t(15;17), which results in the formation of the PML-RARα fusion oncoprotein. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net This fusion protein plays a central role in blocking the differentiation of myeloid progenitor cells at the promyelocytic stage, leading to the accumulation of immature blasts. journalagent.comresearchgate.net

ATRA has been a cornerstone of APL therapy, inducing differentiation of the leukemic blasts and leading to clinical remission. aacrjournals.orgaacrjournals.orgjournalagent.comnih.gov However, resistance to ATRA can occur. researchgate.net The PML-RARα fusion protein is known to recruit HDAC-containing complexes, contributing to transcriptional repression and the differentiation block. aacrjournals.orgaacrjournals.orgoncotarget.com This molecular context in APL, where a key oncogenic driver (PML-RARα) interacts with HDACs and is responsive to retinoids, provided a strong rationale for investigating a hybrid retinoid-HDAC inhibitor like this compound. The hypothesis was that this compound could specifically target the aberrant PML-RARα-HDAC complex, offering a more precise therapeutic approach compared to broad-spectrum HDAC inhibitors and potentially overcoming limitations of ATRA alone. aacrjournals.orgaacrjournals.orgnih.gov Research on this compound in APL cells has aimed to understand its mechanism of action and evaluate its potential to induce differentiation and cell death in this specific leukemia subtype. aacrjournals.orgaacrjournals.org

Detailed research findings on this compound's activity in APL cells have been reported. Studies using NB4 cells, a human APL cell line expressing PML-RARα, showed that this compound could induce differentiation and rapid, massive cell death. aacrjournals.orgaacrjournals.org While this compound was found to be a weak retinoid compared to ATRA and showed minimal HDAC inhibitory activity in standard biochemical assays, it specifically inhibited the HDACs associated with the PML-RARα repressive complex. aacrjournals.orgaacrjournals.org Genome-wide epigenetic analysis in NB4 cells treated with this compound revealed changes in histone H3 acetylation at a subset of PML-RARα binding sites, distinct from the broader effects of MS-275. aacrjournals.orgaacrjournals.org RNA sequencing data indicated that this compound altered the expression of stress-responsive and apoptotic genes. aacrjournals.orgaacrjournals.orgnih.gov These findings support the concept of this compound acting as a context-selective inhibitor, specifically targeting the aberrant complex in APL cells and triggering cell death pathways. aacrjournals.orgaacrjournals.orgnih.gov

Data from studies comparing the effects of this compound, ATRA, and MS-275 on NB4 cells illustrate the unique properties of the hybrid molecule. For instance, while MS-275 induced global histone H3 acetylation, this compound's effect was localized to specific PML-RARα binding sites. aacrjournals.orgaacrjournals.org this compound also induced the degradation of PML-RARα protein and promoted differentiation in NB4 cells, similar to ATRA. aacrjournals.orgaacrjournals.org However, this compound's ability to induce significant cell death in PML-RARα-expressing cells, but not in solid or other leukemic tumors lacking this fusion protein, highlights its context-dependent activity. aacrjournals.orgaacrjournals.orgnih.gov

Below is a table summarizing key comparative findings from research on this compound, ATRA, and MS-275 in NB4 cells:

FeatureATRAMS-275This compound
Retinoid ActivityStrongMinimal/NoneWeak, maintains some activity
Global Histone H3 AcetylationLimited/IndirectSignificantMinimal in standard assays, localized at PML-RARα sites
Inhibition of PML-RARα-HDAC ComplexIndirect (dissociation)Potential, but broad HDAC inhibitionSpecific inhibition of HDACs in the complex
PML-RARα DegradationInducedNot specified in this contextInduced
Differentiation Induction in NB4InducedLimited/Different effectsInduced
Apoptosis Induction in NB4Induced (along with differentiation)Induced (potentially via different genes)Rapid and massive, caspase-8 dependent, RIP1 induction, ROS production
Activity in other tumorsVaried depending on RAR expressionVaried depending on HDAC dependencyLimited/None in tumors lacking PML-RARα expression

This table is based on detailed research findings comparing the effects of these compounds in APL cell line models. aacrjournals.orgaacrjournals.org

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

Appearance

white solid powder

Synonyms

MC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Origin of Product

United States

Synthesis and Structural Determinants of Mc2392 Activity

Methodologies for Chemical Synthesis of MC2392

The synthesis of this compound involves the chemical coupling of all-trans retinoic acid with a derivative containing the HDACi-relevant motif. Analogues like MC2678 and MC2677 are synthesized using similar general procedures but with variations in the amine component.

A general procedure for preparing N-(aminophenyl)retinamides, including this compound, involves the reaction of all-trans retinoic acid (ATRA) with an appropriate phenylenediamine derivative. For the synthesis of N-(2-aminophenyl)retinamide (this compound), all-trans retinoic acid is reacted with 1,2-phenylenediamine. The reaction is typically carried out in a solvent like dry dimethylformamide (DMF) in the presence of a coupling reagent such as benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP-reagent) and a base like triethylamine (B128534) under an inert atmosphere, such as nitrogen figshare.comaacrjournals.org.

A specific example for the preparation of this compound details mixing all-trans retinoic acid with triethylamine and BOP-reagent in dry DMF, stirring the mixture, and then adding 1,2-phenylenediamine. The resulting mixture is stirred at room temperature under nitrogen. The reaction is quenched by adding water, and the crude solid product is purified, often by column chromatography figshare.com.

Analogues of this compound, such as MC2678 and MC2677, are synthesized following a similar general procedure for N-(aminophenyl)retinamide preparation, but utilizing different phenylenediamine isomers. For instance, N-(3-aminophenyl)retinamide (MC2678) is prepared from all-trans retinoic acid and 1,3-phenylenediamine figshare.com. The yield and melting point for MC2678 have been reported figshare.com. The HDAC inhibitory activities of the 3- and 4-aminoanilides (MC2677 and MC2678) are reported as absent or very low, requiring concentrations higher than 100 μM for any effect figshare.com.

General Procedures for N-(Aminophenyl)retinamide Preparation

Structural Insights into Interaction with Molecular Targets

This compound is designed as a hybrid molecule to target specific protein complexes by engaging distinct moieties with different components of the complex. Its activity is linked to the interaction of its retinoid part with RARα and its HDACi part with HDACs within repressive complexes, particularly the PML-RARα complex.

The retinoid moiety of this compound is responsible for its interaction with Retinoic Acid Receptor alpha (RARα). Studies suggest that this compound binds to the RARα moiety aacrjournals.orgaacrjournals.orgresearchgate.net. Compared to ATRA, this compound is described as a weak retinoid, yet it still maintains at least part of its retinoid activity aacrjournals.orgaacrjournals.org. This interaction implies that this compound can bind to RARα and potentially activate RARα signaling aacrjournals.org. Furthermore, this compound has been shown to induce the degradation of PML-RARα, a fusion protein involving RARα, similar to the effect observed with ATRA aacrjournals.orgaacrjournals.org.

The HDACi moiety, derived from the structural features of MS-275, is intended to interact with histone deacetylases. Although this compound shows essentially no general HDAC inhibitory activity in standard in vitro biochemical assays aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgacs.org, it selectively inhibits the HDACs that are part of the PML-RARα repressive complex aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgru.nleuropa.eu. This context-specific inhibition is a key characteristic of this compound's mechanism of action. The MS-275 part, specifically the 2-aminoanilide tail, is proposed to be responsible for selectively inhibiting the HDACs within this particular repressive complex aacrjournals.orgaacrjournals.orgresearchgate.net. Genome-wide epigenetic analysis has revealed that this compound induces changes in H3 acetylation, albeit at a small subset of PML-RARα–binding sites in cells expressing the fusion protein aacrjournals.orgaacrjournals.orgresearchgate.netacs.org. This suggests that while not a broad-spectrum HDAC inhibitor, this compound can modulate histone acetylation in a targeted manner within the context of the PML-RARα complex.

Molecular Mechanisms of Action of Mc2392

Selective Inhibition of PML-RARα-Associated Histone Deacetylase Complexes

MC2392 functions by selectively inhibiting the HDACs that are part of the repressive complex formed by the PML-RARα fusion protein in acute promyelocytic leukemia (APL) cells. This selective targeting is a key aspect of its mechanism, distinguishing it from compounds that inhibit a wide range of HDAC enzymes. The hypothesis behind the design of this compound was that the close physical proximity of a retinoid-binding protein (PML-RARα) and an HDAC inhibitor-binding moiety within the repressive complex could allow for context-specific inhibition by a single hybrid molecule. aacrjournals.orgnih.govaacrjournals.org Research indicates that this compound binds to the RARα moiety of the fusion protein and, through its MS-275-derived part, selectively inhibits the associated HDACs. aacrjournals.orgnih.govaacrjournals.org

Differentiation from Broad HDAC Inhibition Profiles of Parent Compounds (e.g., MS-275, SAHA)

Unlike its parent compound MS-275 (Entinostat), a class I HDAC inhibitor, and SAHA (Vorinostat), a class I/II HDAC inhibitor, this compound does not induce a net increase in global histone acetylation at typical concentrations used for these broader inhibitors. aacrjournals.orgwikipedia.orglabsolu.ca Studies comparing the effects of this compound, MS-275, and SAHA on histone H3 acetylation in U937 cells showed that this compound did not result in the widespread increase observed with MS-275 and SAHA. aacrjournals.orgaacrjournals.org Furthermore, this compound did not induce p21 protein expression, a common marker of broad HDAC inhibition, in contrast to MS-275. aacrjournals.orgaacrjournals.org While SAHA inhibits HDAC activity of the PML-RARα repressive complex, this compound demonstrates a more selective inhibition in this specific context. aacrjournals.orgaacrjournals.org

Here is a comparison of the general HDAC inhibition profiles of this compound, MS-275, and SAHA based on research findings:

CompoundGeneral HDAC Inhibition ProfileEffect on Global Histone AcetylationInduction of p21
This compoundWeak/Essentially none in standard assaysNo net increase observedNo induction observed
MS-275Class I HDAC inhibitor (HDAC1, 3)Dramatic effect on genomic acetylation landscape (dampening and spreading)Induces p21
SAHAClass I/II HDAC inhibitorInduces net increase observedNot explicitly shown for p21 in the same context as this compound/MS-275 comparison, but generally known to induce p21

Context-Dependent HDAC Inhibition in PML-RARα Expressing Cells

The inhibitory activity of this compound is particularly apparent in the context of the PML-RARα-contained HDAC complexes. aacrjournals.orgaacrjournals.org Research using immunoprecipitated PML-RARα from transfected cells demonstrated that this compound inhibits the HDAC(s) resident in this specific repressive complex. aacrjournals.orgaacrjournals.org This context-dependent activity suggests that this compound's targeting is influenced by the presence and formation of the PML-RARα complex, allowing for a more specific intervention in APL cells compared to inhibitors with broader HDAC specificity. aacrjournals.orgnih.govaacrjournals.org

Epigenetic Remodeling by this compound

While this compound does not cause widespread changes in global histone acetylation, it does induce local epigenetic alterations, particularly at genomic sites associated with PML-RARα binding. aacrjournals.orgaacrjournals.org This targeted remodeling contributes to its mechanism of action in PML-RARα expressing cells.

Modulation of Histone H3 Acetylation at Specific Genomic Loci

Genome-wide epigenetic analyses have revealed that this compound induces changes in histone H3 acetylation at a subset of PML-RARα binding sites in cells expressing the fusion protein. aacrjournals.orgnih.govaacrjournals.org This is in contrast to the widespread effects on histone H3 acetylation observed with broad-spectrum HDAC inhibitors like MS-275. aacrjournals.orgaacrjournals.org The modulation of H3 acetylation by this compound is thus locus-specific, focusing on regions directly influenced by the aberrant PML-RARα complex.

Other Histone Acetylation and Methylation Alterations (e.g., H3K27me3, H3K27ac)

While the primary focus of research on this compound's epigenetic effects has been on H3K9K14ac, other histone modifications, such as H3K27me3 and H3K27ac, are also relevant in the broader context of epigenetic regulation and the action of epigenetic drugs. nih.goveuropa.euega-archive.orgomicsdi.orgega-archive.org Although specific detailed findings on direct modulation of H3K27me3 and H3K27ac by this compound in the available search results are limited compared to H3K9K14ac, these marks are known to be involved in gene regulation and are often affected by epigenetic modifiers. H3K27ac is generally associated with active enhancers and promoters, while H3K27me3 is a mark of repressive chromatin. nih.goveuropa.euega-archive.org Studies on other epigenetic modulators, including some with hybrid activity, have investigated the modulation of these marks. nih.gov Further research could elucidate the extent to which this compound might indirectly influence these or other histone modifications as a consequence of its primary action on PML-RARα-associated HDAC complexes and the resulting changes in gene expression. aacrjournals.orgnih.gov

Transcriptional and Gene Expression Modulation

This compound significantly modulates cellular transcriptional landscapes, leading to altered expression of genes critical for cell fate and function.

Induction of Apoptotic Gene Expression

A notable effect of this compound is the induction of gene expression programs leading to apoptosis. nih.govwikipedia.orgnih.gov This involves upregulating the expression of pro-apoptotic genes, thereby promoting programmed cell death in susceptible cells. The induction of these apoptotic pathways is considered a significant mechanism by which this compound may exert therapeutic effects. wikipedia.org

Weak Activation of Retinoid-Modulated Genes (e.g., HOXA1, IRF1, TNFα)

This compound has been shown to weakly activate the expression of genes typically modulated by retinoids, such as HOXA1, IRF1, and TNFα. nih.gov While this activation is described as weak, it suggests a potential interaction or influence on retinoid signaling pathways, adding another layer to its complex molecular profile.

Protein-Level Regulatory Effects

Beyond transcriptional modulation, this compound also impacts the cellular proteome through direct and indirect mechanisms affecting protein stability and modification.

Degradation of PML-RARα Fusion Protein

A significant finding regarding this compound is its ability to induce the degradation of the PML-RARα fusion protein. nih.govnih.gov The PML-RARα oncoprotein is a key driver in acute promyelocytic leukemia (APL). nih.govwikipedia.org The degradation of this aberrant fusion protein by this compound represents a crucial molecular mechanism underlying its potential activity in diseases where PML-RARα is present. This degradation is a targeted effect that distinguishes this compound's action.

Impact on c-Myc Acetylation and Expression (indirectly related to HDACi class)

As a member of the HDAC inhibitor class, this compound indirectly impacts the acetylation status and expression of proteins like c-Myc. HDAC inhibitors are known to influence the acetylation of various cellular proteins, including transcription factors such as c-Myc. Altered acetylation can affect protein stability, transcriptional activity, and interaction with other molecules, thereby influencing c-Myc expression and function. This effect on c-Myc is a characteristic shared with other compounds belonging to the HDAC inhibitor class.

Compound Information

Compound NamePubChem CID
This compoundNot available
PML-RARα Fusion ProteinNot applicable*

*PML-RARα is a fusion protein resulting from a chromosomal translocation, not a single chemical compound with a PubChem CID.

Data Table Example (Illustrative based on described effects, specific quantitative data not available in provided text)

Gene/ProteinEffect of this compound ActionMechanismRelevant Section
Stress-Responsive GenesAltered ExpressionTranscriptional Modulation3.3.1
Apoptotic GenesInduction of ExpressionTranscriptional Modulation3.3.2
HOXA1, IRF1, TNFαWeak ActivationTranscriptional Modulation3.3.3
PML-RARα Fusion ProteinDegradationProtein-Level Regulation3.4.1
c-MycAltered Acetylation/ExpressionIndirect (HDAC Inhibition)3.4.2

Modulation of BCL2 and Related Apoptotic Regulators

The BCL2 protein family plays a critical role in regulating apoptosis by controlling the release of cytochrome c from mitochondria. nih.govfrontiersin.org This family includes both pro-apoptotic and anti-apoptotic members that interact to determine cell fate. nih.govfrontiersin.orgoncotarget.com Dysregulation of BCL2 family proteins is frequently observed in blood neoplasms like AML, contributing to cell survival and resistance to therapy. frontiersin.orgexplorationpub.com

This compound has been shown to alter the expression of a number of stress-responsive and apoptotic genes. aacrjournals.orgnih.gov Studies using RNA-seq analysis revealed that genes upregulated in response to this compound treatment are enriched for terms associated with apoptosis induction. aacrjournals.org While the direct interaction of this compound with specific BCL2 family members requires further detailed investigation, its impact on the broader apoptotic machinery is evident through the induction of caspase-8-dependent cell death. nih.govaacrjournals.org The intrinsic apoptotic pathway, which is critically regulated by the BCL2 family, involves mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. nih.govoncotarget.comexplorationpub.com this compound's ability to trigger rapid and massive cell death suggests an influence on this finely tuned balance of pro- and anti-apoptotic signals. nih.govaacrjournals.org

Interplay with Signaling Pathways

This compound's molecular activity extends to influencing several key signaling pathways that govern cell growth, proliferation, and communication. aacrjournals.org

Influence on AP1 and NRF2 Binding and Downstream Pathways

Analysis of transcription factor binding following this compound treatment has revealed an increased occupancy of c-Jun, c-Fos, and NRF2 in a time- and this compound-dependent manner. aacrjournals.org AP1 (Activator Protein 1) is a transcription factor composed of dimers of proteins belonging to the Jun, Fos, and ATF families, involved in various cellular processes including proliferation, differentiation, and apoptosis. NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, controlling the expression of genes involved in detoxification and defense against oxidative stress. researchgate.netmdpi.com

The increased occupancy of c-Jun and c-Fos suggests that this compound influences AP1-mediated gene expression. AP1 is known to be involved in the transcription of genes related to inflammation and cytokine production, and the MAPK/AP-1 pathway can induce IL-6/JAK/STAT pathways. mdpi.com

The increased occupancy and activation of NRF2 by this compound points towards an induction of the antioxidant response pathway. aacrjournals.orgresearchgate.netmedibeacon.com NRF2, under conditions of stress, dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) to activate the transcription of antioxidant genes like HO-1 and NQO1. researchgate.netmdpi.commedibeacon.com Activation of NRF2 signaling is associated with anti-inflammatory and antioxidative effects. researchgate.netmdpi.commdpi.com

Potential Downregulation of JAK/STAT and Integrin Pathway Components

Pathway analysis of gene expression changes induced by this compound has indicated a decreased expression of components associated with pathways that drive cell growth, proliferation, and cell communication, such as the JAK/STAT and integrin pathways. aacrjournals.orgaacrjournals.org

The JAK/STAT signaling pathway is a crucial cascade activated by cytokines and growth factors, regulating various cellular functions including proliferation, differentiation, and immune response. genome.jpthermofisher.comnih.govnih.gov Activation of this pathway involves the phosphorylation of JAK kinases and subsequent phosphorylation and dimerization of STAT proteins, which then translocate to the nucleus to modulate gene expression. thermofisher.comnih.govnih.gov The observed downregulation of JAK/STAT pathway components suggests that this compound may interfere with this signaling cascade, potentially impacting cell growth and proliferation signals. aacrjournals.orgaacrjournals.org

Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, playing vital roles in cell adhesion, migration, proliferation, and survival. The integrin pathway is involved in cell communication and can influence downstream signaling cascades. aacrjournals.orgresearchgate.net The potential downregulation of integrin pathway components by this compound suggests an effect on cell adhesion and communication processes, which are often dysregulated in cancer. aacrjournals.orgaacrjournals.orgresearchgate.net

Biological Activities and Preclinical Efficacy of Mc2392

Differential Cell Death Induction in Malignant Cells

MC2392 has been shown to induce cell death in malignant cells, with a marked preference for those harboring the PML-RARα fusion protein aacrjournals.orgaacrjournals.orgnih.govresearchgate.netscielo.org.ar. Research indicates that this compound triggers rapid and massive cell death in PML-RARα-expressing cells, such as the NB4 leukemia cell line aacrjournals.orgaacrjournals.orgnih.govresearchgate.netscielo.org.arru.nl. This effect is distinct from that observed with its parent compounds, all-trans retinoic acid (ATRA) and MS-275 (Entinostat), suggesting that the hybrid nature of this compound confers unique properties aacrjournals.orgaacrjournals.org.

Caspase-Dependent Apoptosis Activation

A key mechanism by which this compound induces cell death is through the activation of caspase-dependent apoptosis aacrjournals.orgaacrjournals.orgnih.govscielo.org.arresearchgate.netnih.gov. Studies in NB4 cells have shown that this compound treatment leads to a notable induction of caspase activity aacrjournals.orgaacrjournals.org.

Involvement of Caspase-8, Caspase-9, and Caspase-3/7

This compound has been found to induce the activation of initiator caspases, specifically caspase-8 and caspase-9, as well as the effector caspases, caspase-3 and caspase-7 aacrjournals.orgaacrjournals.orgscielo.org.arnih.gov. This broad caspase activation profile suggests that this compound engages multiple apoptotic signaling pathways. The activation of these caspases is considered essential for the execution of apoptosis, leading to the cleavage of various cellular substrates researchgate.netnih.govmedsci.org.

The following table summarizes the observed caspase activation upon this compound treatment in NB4 cells:

Caspase TypeSpecific Caspases InvolvedObserved Activation
Initiator CaspasesCaspase-8, Caspase-9Induced
Effector CaspasesCaspase-3, Caspase-7Induced
Mitochondrial Apoptosis Pathway Engagement (e.g., cleaved-BID)

This compound-induced cell death also involves the engagement of the mitochondrial apoptosis pathway aacrjournals.orgnih.gov. This is evidenced by the degradation of BID into its truncated form, t-BID, and the induction of mitochondrial depolarization in NB4 cells treated with this compound aacrjournals.org. BID is a pro-apoptotic protein that, upon cleavage by caspase-8, translocates to the mitochondria and promotes the release of cytochrome c, a key event in initiating the intrinsic apoptotic pathway scielo.org.arnih.govembopress.orgnih.gov. The interaction of t-BID with other proteins like BAK and BAX on the outer mitochondrial membrane leads to permeabilization and the subsequent release of pro-apoptotic factors embopress.org.

Induction of RIP1 and Reactive Oxygen Species (ROS) Production

In addition to caspase-dependent apoptosis, this compound treatment in PML-RARα-expressing cells is accompanied by the induction of RIP1 and the production of reactive oxygen species (ROS) aacrjournals.orgaacrjournals.orgnih.govresearchgate.netscielo.org.ar. ROS are highly reactive chemicals that can cause oxidative stress within cells and are involved in various cell death pathways, including apoptosis and necroptosis patsnap.comresearchgate.netd-nb.infowikipedia.orgfrontiersin.org. The induction of RIP1, a kinase involved in regulating both apoptosis and necroptosis, alongside ROS production, suggests that this compound may modulate multiple cell death mechanisms in these cells d-nb.infonih.govmedsci.org.

Selective Cell Death in PML-RARα-Expressing Leukemia Cells (e.g., NB4 cells)

A significant characteristic of this compound is its selective toxicity towards leukemia cells expressing the PML-RARα fusion protein, such as the NB4 cell line aacrjournals.orgaacrjournals.orgnih.govresearchgate.netscielo.org.arru.nl. Research indicates that the presence of PML-RARα is crucial for efficient this compound-induced cell death aacrjournals.orgaacrjournals.orgnih.gov. This compound is thought to bind to the RARα moiety of the fusion protein and selectively inhibit the histone deacetylases (HDACs) associated with the repressive PML-RARα-HDAC complex aacrjournals.orgnih.govaacrjournals.org. This targeted inhibition is proposed to be responsible for the observed selectivity, as it disrupts the transcriptional repression mediated by the fusion protein in APL cells aacrjournals.orgnih.govaacrjournals.org.

Data illustrating the selective effect of this compound on PML-RARα-expressing cells compared to cells lacking this fusion protein are central to understanding its potential therapeutic window. While specific quantitative data tables comparing cell death rates in PML-RARα positive versus negative cells were not explicitly provided in the search snippets, the consistent finding across multiple results highlights this selectivity. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netscielo.org.ar

Cellular Differentiation Modulatory Effects

This compound has been shown to influence cellular differentiation, particularly in the context of APL.

Induction of Granulocytic Differentiation in APL Cell Lines (e.g., NB4)

Studies using the NB4 human promyelocytic leukemia cell line, which harbors the PML-RARα fusion protein, have investigated the effects of this compound on granulocytic differentiation. This compound was assessed for its ability to induce granulocytic differentiation in NB4 cells by evaluating the expression of the maturation-specific cell surface marker CD11c. aacrjournals.org While ATRA and its metabolites are known to induce NB4 cell differentiation with similar activity, as evaluated by cell morphology, nitroblue tetrazolium reduction, or CD11c expression, the primary mechanism of action for this compound appears to be distinct, focusing more on inducing cell death rather than robust differentiation. aacrjournals.orgnih.gov

Impact on Cell Cycle Progression

The impact of this compound on cell cycle progression has been examined in APL cell lines like NB4. Analysis of NB4 cells treated with this compound showed an increase in the pre-G₁ fraction, which is indicative of cell death induction. aacrjournals.org However, this compound did not induce major changes in the distribution of cells across the main cell cycle phases (G₁, S, G₂/M) at the tested concentrations, unlike some other compounds such as ATRA or MS-275 which can induce G0/G1 phase arrest. aacrjournals.orgnih.govfrontiersin.org

Anti-Proliferative and Anti-Clonogenic Activity

This compound demonstrates significant anti-proliferative and anti-clonogenic effects in APL cell lines. Analysis of NB4 cell proliferation curves revealed that this compound was able to induce a proliferation arrest. aacrjournals.org Furthermore, evaluation of NB4 clonogenicity in semisolid media upon this compound treatment showed a clear loss of clonogenic activity at a concentration of 10⁻⁵ mol/L. aacrjournals.org Clonogenic assays are a standard method to assess the ability of single cells to grow into colonies, reflecting their long-term reproductive integrity and proliferative capacity. nih.govwaocp.orgscielo.br

Table 1: Effect of this compound on NB4 Cell Proliferation and Clonogenicity

Treatment (Concentration)Effect on ProliferationEffect on Clonogenicity
This compound (10⁻⁵ mol/L)Proliferation arrestClear loss of activity
This compoundIncreased pre-G₁ fractionNot specified

Based on data from reference aacrjournals.org.

Preclinical In Vivo Studies

Preclinical studies have investigated the activity of this compound in in vivo models.

Activity in Xenograft Models of Acute Myeloid Leukemia (AML) and Acute Promyelocytic Leukemia (APL)

Studies have evaluated the efficacy of this compound in xenograft models. While solid and general leukemic tumors were not significantly affected by this compound, the expression of PML-RARα was found to convey efficient this compound-induced cell death in these models. aacrjournals.orgnih.gov This suggests a context-dependent activity of this compound, specifically targeting cells expressing the APL-specific fusion protein. Xenograft models, often utilizing immunodeficient mice transplanted with human cancer cells (like NB4 or HL-60 for APL/AML), are valuable tools for studying tumor growth and response to therapy in a living system. frontiersin.orgaltogenlabs.com

Robust Anticancer Potential in Aggressive Cancer Models (indirectly related, via MC2884)

While direct studies of this compound in aggressive cancer models beyond PML-RARα expressing tumors are not explicitly detailed in the provided information, related research on the novel hybrid epi-drug MC2884 offers some indirect context. MC2884, identified as a HAT/EZH2 inhibitor, has shown the ability to induce cancer-selective cell death in both solid and hematological cancers in vitro, ex vivo, and in vivo xenograft models. nih.gov MC2884 demonstrated anticancer action in aggressive cancer models, including p53⁻/⁻ or TET2⁻/⁻ cells and ex vivo primary leukemia blasts with poor prognosis, suggesting potential therapeutic applicability even in challenging cancer subtypes. nih.gov The connection between this compound and MC2884's activity in aggressive models is indirect, likely stemming from their nature as hybrid epi-drugs targeting epigenetic mechanisms, a strategy being explored for broader anticancer potential. nih.govnih.gov

Table 2: Summary of Preclinical In Vivo Findings

Model TypeCompoundKey Finding
Xenograft models (PML-RARα expressing)This compoundEfficient cell death induced in cells expressing PML-RARα. aacrjournals.orgnih.gov
Xenograft models (Aggressive Cancer Models)MC2884Induced cancer-selective cell death in aggressive models (indirectly related). nih.gov

Based on data from references aacrjournals.orgnih.govnih.gov.

Comparative Analysis and Structure Activity Relationships

Comparative Evaluation with Parent Compounds (ATRA, MS-275, SAHA)

MC2392 exhibits distinct biological activities when compared to ATRA, MS-275, and SAHA, particularly in the context of APL cells expressing the PML-RARα fusion protein. aacrjournals.orgaacrjournals.orgnih.gov

Distinct Epigenetic and Transcriptomic Effects from ATRA

Genome-wide epigenetic and transcriptome analyses indicate that the effects of this compound are distinct from those elicited by ATRA, particularly concerning apoptotic genes. aacrjournals.orgaacrjournals.org While ATRA is known to induce differentiation and cell death by dissociating the HDAC-containing complex associated with PML-RARα, this compound demonstrates a different pattern of activity. nih.govoncotarget.com

Genome-wide epigenetic analysis revealed that this compound acts as a weak retinoid. aacrjournals.orgaacrjournals.org In contrast to the broad genome-wide effects of MS-275 on histone H3 acetylation, this compound induces acetylation at only a small subset of PML-RARα–binding sites in NB4 cells. aacrjournals.orgaacrjournals.org RNA-seq analysis showed that this compound alters the expression of a number of stress-responsive and apoptotic genes differently from ATRA. aacrjournals.orgaacrjournals.org For instance, analysis of genes related to apoptosis revealed key differences, such as the rapid induction of TRAF2, E2F1, DYNLL2, and DBNL following this compound treatment but not ATRA. aacrjournals.org These findings suggest that the apoptotic action of this compound is linked to the modulation of cell death and redox pathways via the modulation of AP1 and NRF2 bindings and their downstream pathways, which is distinct from ATRA's effects. aacrjournals.org

Context-Dependent HDACi Activity Versus Broad Inhibition of MS-275

This compound exhibits a context-dependent HDAC inhibitory activity. aacrjournals.orgaacrjournals.orgnih.gov While MS-275 and SAHA are known as broader HDAC inhibitors (MS-275 primarily inhibiting Class I HDACs like HDAC1 and HDAC3, and SAHA inhibiting Class I and II HDACs), this compound's HDAC inhibitory activity is particularly apparent within the context of the PML-RARα-contained HDAC complexes. aacrjournals.orgaacrjournals.orgbiorxiv.orgnih.gov

In in vitro and in vivo studies, this compound was shown to elicit weak ATRA activity and essentially no broad HDACi activity. aacrjournals.orgnih.gov However, this compound inhibits the HDAC(s) resident in the PML-RARα repressive complex similarly to SAHA. aacrjournals.org This suggests that this compound may induce local epigenetic alterations specifically at PML-RARα genomic binding sites, as evidenced by changes in H3 acetylation levels at these sites upon this compound treatment in NB4 cells. aacrjournals.orgaacrjournals.org This context-specific inhibition contrasts with the more global histone acetylation changes induced by broader HDAC inhibitors like MS-275 and SAHA. aacrjournals.orgnih.gov

Analysis of Structurally Related Analogues (e.g., MC2678, MC2677)

Studies comparing this compound with structurally related analogues, such as MC2678 and MC2677, have provided insights into the relationship between structural modifications and biological activity. aacrjournals.orgaacrjournals.org These analogues differ from this compound in the position of the amino group on the anilide ring (position 2 in this compound, position 3 in MC2678, and position 4 in MC2677). aacrjournals.orgaacrjournals.org

Methodological Approaches in Mc2392 Research

In Vitro Cellular Assays

In vitro cellular assays are fundamental to understanding the effects of MC2392 on cancer cells. These assays provide insights into how the compound influences key cellular processes such as growth, survival, and maturation.

Cell Line Culture and Proliferation Assays (e.g., NB4, U937)

Studies on this compound have frequently utilized human leukemia cell lines, notably NB4 and U937 cells. aacrjournals.orgaacrjournals.org NB4 cells are a model for acute promyelocytic leukemia (APL) and express the PML-RARα fusion protein, which is a key target in APL. aacrjournals.orgaacrjournals.org U937 cells are derived from a diffuse histiocytic lymphoma and serve as a model for monocyte and macrophage differentiation. researchgate.netcytion.com

Cell line culture involves maintaining these cells in appropriate growth media, such as RPMI 1640 medium supplemented with fetal bovine serum, under standard conditions (e.g., 37°C and 5% CO2). cytion.comnih.gov

Proliferation assays are used to measure the effect of this compound on cell growth. These assays can involve counting cells over time or using metabolic indicators to assess cell viability and proliferation rates. For instance, analysis of NB4 clonogenicity in semisolid media upon this compound treatment has revealed a loss of clonogenic activity at specific concentrations. aacrjournals.orgaacrjournals.org In contrast to other compounds like MC2678 and MC2677, this compound was found to induce a proliferation arrest in NB4 cells. aacrjournals.orgaacrjournals.org

Table 1: Effect of Compounds on NB4 Cell Proliferation and Clonogenicity

CompoundProliferation Arrest (NB4 cells)Clonogenic Activity (NB4 cells)
This compoundYes aacrjournals.orgaacrjournals.orgLoss at 10⁻⁵ mol/L aacrjournals.orgaacrjournals.org
MS-275Yes aacrjournals.orgaacrjournals.orgNot specified in this context
MC2678No aacrjournals.orgaacrjournals.orgNot specified in this context
MC2677No aacrjournals.orgaacrjournals.orgNot specified in this context
ATRAYes aacrjournals.orgaacrjournals.orgNot specified in this context

Apoptosis and Cell Death Detection (e.g., Caspase Assays, Pre-G1 Fraction Analysis, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a critical outcome in cancer therapy research. This compound has been shown to induce apoptosis in leukemia cells, and various methods are employed to detect this. aacrjournals.orgaacrjournals.org

Caspase assays measure the activity of caspases, a family of proteases that play a key role in the execution phase of apoptosis. thermofisher.com Increased caspase activity, such as caspase-8, -2, and -9 activity, has been observed in NB4 cells treated with this compound, suggesting the activation of both mitochondrial and death receptor apoptotic pathways. aacrjournals.org Caspase activity can be measured using commercially available kits with fluorogenic or colorimetric substrates. nih.govnih.gov

Analysis of the pre-G1 fraction using flow cytometry is another method to detect cell death, specifically the presence of cells with fragmented DNA. this compound treatment has been shown to increase the pre-G1 fraction in NB4 cells, indicating induction of cell death. aacrjournals.orgaacrjournals.org

Changes in mitochondrial membrane potential (ΔΨm) are early events in the intrinsic apoptotic pathway. nih.gov The loss of mitochondrial membrane potential can be detected using fluorescent dyes that accumulate in mitochondria based on ΔΨm. thermofisher.com While not explicitly detailed in the provided snippets for this compound, this is a standard method used in apoptosis detection and is mentioned in the context of this compound research methodologies. aacrjournals.org

Table 2: Indicators of Apoptosis in NB4 Cells Treated with this compound

Apoptosis IndicatorObservation with this compound Treatment
Caspase-8 ActivityIncreased aacrjournals.org
Caspase-2 ActivityIncreased aacrjournals.org
Caspase-9 ActivityIncreased aacrjournals.org
Pre-G1 FractionIncreased aacrjournals.orgaacrjournals.org
Mitochondrial Membrane PotentialChanges observed (details not specified in snippets) aacrjournals.org

Differentiation Induction Assays (e.g., CD11c Expression, Clonogenicity)

Differentiation induction assays assess the ability of a compound to promote the maturation of cancer cells, often leading to reduced proliferation and increased apoptosis sensitivity. This compound has been shown to induce differentiation in APL cells. aacrjournals.orgaacrjournals.org

CD11c expression is a marker associated with differentiation, particularly in myeloid cells and dendritic cells. nih.govplos.org this compound has been reported to induce an increase in CD11c levels in NB4 cells, similar to ATRA, indicating the induction of maturation. aacrjournals.orgaacrjournals.org

Clonogenicity assays, as mentioned earlier, assess the ability of single cells to form colonies. nih.govbiologists.com A loss of clonogenic activity upon this compound treatment in NB4 cells can be indicative of both reduced proliferation and/or induction of differentiation that limits self-renewal capacity. aacrjournals.orgaacrjournals.org

Molecular and Epigenetic Profiling

To understand the mechanisms by which this compound exerts its effects, molecular and epigenetic profiling techniques are employed. These methods provide a global view of changes in the epigenome and transcriptome.

Genome-Wide Epigenetic Analyses (ChIP-seq for Histone Modifications like H3K9K14ac)

Genome-wide epigenetic analyses, particularly using Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), are crucial for mapping the locations of histone modifications and protein binding across the genome. nih.govactivemotif.com This technique involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the target protein or modified histone with a specific antibody, and then sequencing the associated DNA. nih.gov

In the context of this compound research, ChIP-seq has been used to analyze changes in histone acetylation, specifically focusing on modifications like H3K9K14ac. aacrjournals.orgaacrjournals.org this compound was found to induce changes in H3 acetylation at a small subset of PML-RARα–binding sites in NB4 cells, distinct from the effects of ATRA or MS-275. aacrjournals.orgaacrjournals.org This suggests that this compound's epigenetic effects are highly context-dependent, likely related to its interaction with the PML-RARα repressive complex. aacrjournals.orgaacrjournals.org

Transcriptome Profiling (RNA-seq)

Transcriptome profiling, commonly performed using RNA sequencing (RNA-seq), provides a global snapshot of gene expression levels in cells. youtube.com This method involves sequencing cDNA derived from cellular RNA and quantifying the abundance of transcripts. youtube.com

RNA-seq analysis has been applied to this compound-treated NB4 cells to understand how the compound affects gene expression. aacrjournals.orgaacrjournals.org Studies have shown that this compound alters the expression of a number of stress-responsive and apoptotic genes, and these changes are different from those induced by ATRA. aacrjournals.orgaacrjournals.org This differential gene expression profile likely contributes to the distinct biological effects of this compound, particularly its ability to induce cell death. aacrjournals.orgaacrjournals.org Publicly available RNA-seq data sets related to this compound research in APL cells exist, providing valuable resources for further analysis. ega-archive.org

Western Blot Analysis for Protein Expression and Modification (e.g., PML-RARα, Acetylated Histones, Caspases)

Western blot analysis has been a key technique in studying the impact of this compound on protein expression and post-translational modifications. This method has been applied to assess the levels of critical proteins involved in leukemia pathogenesis and apoptosis.

Studies have shown that treatment with this compound leads to the rapid degradation of the PML-RARα fusion protein in NB4 cells. wikipedia.orgebiohippo.comebiohippo.com This degradation was observed through Western blot analyses, indicating a potential mechanism by which this compound exerts its effects in acute promyelocytic leukemia (APL), a subtype of AML characterized by the PML-RARα translocation. wikipedia.orgebiohippo.com

Western blot has also been employed to evaluate the acetylation status of histones, such as histone H3, in leukemia cell lines like U937 following this compound treatment. wikipedia.orgebiohippo.com These experiments often involve comparison with known histone deacetylase inhibitors (HDACis) like SAHA and MS-275 to understand the compound's influence on histone acetylation, a key epigenetic modification. Histone H1 or ERKs have been used as loading controls in these analyses. wikipedia.orgebiohippo.com

Furthermore, Western blot analysis has been utilized to investigate the involvement of caspases in this compound-induced cell death. wikipedia.orgxenbase.org Specifically, the expression and activation of caspase-8, caspase-9, and caspase-3/7 have been examined in this compound-treated NB4 cells. wikipedia.org The activation of caspases, a family of cysteine proteases, is a critical event in the execution phase of apoptosis. bio-techne.comlabsolu.cafishersci.be Research indicates that this compound-induced cell death involves caspase-8. ebiohippo.com

Immunoprecipitation Assays for Protein Complex Analysis

Immunoprecipitation assays have been instrumental in analyzing protein complexes and their enzymatic activities in the presence of this compound. This technique allows for the isolation of specific protein complexes to study their composition and function.

Immunoprecipitation has been coupled with HDAC assays to investigate the effect of this compound on the HDAC activity associated with the PML-RARα repressive complex. wikipedia.orgwikipedia.org By immunoprecipitating PML-RARα, researchers can assess the enzymatic activity of the HDACs bound to this fusion protein and determine if this compound inhibits this activity. wikipedia.org Samples immunoprecipitated with anti-PML-RAR antibodies or control IgG have been used in these assays. wikipedia.org These studies contribute to understanding how this compound might selectively target the repressive complexes formed by oncogenic fusion proteins in leukemia.

In Vivo Preclinical Model Systems

In addition to in vitro studies, in vivo preclinical model systems have been employed to evaluate the efficacy of this compound in a more complex biological setting.

In Vivo Preclinical Model Systems

Leukemia Xenograft Models (e.g., NB4, U937)

Leukemia xenograft models, particularly those using human leukemia cell lines such as NB4 and U937, have been utilized to assess the in vivo activity of this compound. wikipedia.orgxenbase.org These models typically involve injecting human leukemia cells into immunocompromised mice, allowing the cells to engraft and form tumors or disseminate, mimicking aspects of human leukemia.

Studies have specifically employed NB4 and U937-AML cells in NOG SCID mice for xenograft experiments. The cells were injected intravenously in these models. These models provide a platform to evaluate the effects of this compound on leukemia cell growth and survival within a living organism. Xenograft models using NB4 cells have also been used to study the effects of other compounds and approaches in leukemia research. Similarly, U937 xenograft models have been used to study the in vivo expansion of these cells and the effects of therapeutic interventions.

Analysis of Leukemic Cell Burden and Antiproliferative Action in Animal Models

A primary objective of in vivo preclinical studies is to assess the impact of a compound on leukemic cell burden and evaluate its antiproliferative action. In leukemia xenograft models, this involves monitoring the growth and spread of leukemia cells in the animal.

While specific detailed data tables for this compound's effect on leukemic cell burden and antiproliferative action in animal models were not directly available in the text snippets, the use of NB4 and U937 xenograft models implies that these parameters were assessed. Measuring leukemic cell burden in animal models can involve techniques such as flow cytometry to identify human leukemia cells in bone marrow and spleen, or bioluminescence imaging if the leukemia cells are engineered to express luciferase.

Future Research Directions and Translational Perspectives

Elucidating Additional Specificity Determinants of MC2392 Action

Further research is needed to fully understand the factors that contribute to this compound's context-selective activity. While it is known that this compound binds to the RARα moiety within the PML-RARα complex to exert its selective HDAC inhibition, additional specificity determinants may exist. aacrjournals.orgaacrjournals.orgnih.gov Investigating the precise protein-protein interactions and the spatial positioning required for this compound to bridge the RARα and HDAC moieties in the repressive complex is crucial. aacrjournals.org Understanding how this compound induces changes in H3 acetylation at a specific subset of PML-RARα binding sites, distinct from those affected by ATRA or broad HDAC inhibitors like MS-275, warrants further investigation. aacrjournals.orgaacrjournals.org Additionally, exploring the role of specific DNA sequences, such as DR1 and DR2 type elements enriched at acetylation sites induced by this compound, could provide insights into its targeted epigenetic modifications. aacrjournals.org

Investigation of this compound in Other Disease Contexts (beyond APL, if relevant to epigenetic targets)

Given that this compound's mechanism involves targeting an HDAC-containing repressive complex via a specific protein interaction, its potential utility in other diseases characterized by similar aberrant epigenetic complexes could be explored. While initial studies indicated minimal or no cytotoxicity in other cancer types like prostate or breast cancer, this might be due to the absence of the specific PML-RARα fusion protein. aacrjournals.org However, other diseases, including various cancers and potentially neurological or inflammatory disorders, are associated with dysregulated epigenetic mechanisms involving different protein complexes and aberrant histone acetylation. mdpi.combiomodal.comcancerquest.orgwaocp.commdpi.com Future research could investigate if analogous hybrid molecules based on the this compound framework, but designed to target different disease-specific aberrant complexes, could be effective. The concept of context-dependent targeted therapy, as demonstrated by this compound in APL, could be applicable to other diseases where specific protein fusions or aberrant protein complexes drive epigenetic dysregulation. aacrjournals.orgaacrjournals.org

Development of Next-Generation Hybrid Epi-Drugs based on this compound Framework

The hybrid nature of this compound, combining features of a retinoid and an HDAC inhibitor, represents a promising strategy for developing more targeted therapies. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Future research can focus on designing and synthesizing next-generation hybrid epi-drugs that leverage this concept. This could involve modifying the retinoid or HDAC inhibitor components of this compound, or combining them with other epigenetic or non-epigenetic targeting moieties. researchgate.netnih.gov The goal would be to create compounds with enhanced specificity, improved efficacy, or altered targeting profiles for different disease contexts. The success of this compound in selectively inhibiting HDACs within a specific complex provides a strong rationale for developing other hybrid molecules that can target multiple components of aberrant epigenetic machinery or simultaneously modulate multiple pathways involved in disease pathogenesis. researchgate.netnih.gov

Integration with Epigenome Analyses for Precision Medicine Approaches

The selective epigenetic modifications induced by this compound highlight the importance of integrating epigenome analyses for precision medicine. aacrjournals.orgaacrjournals.orgbiomodal.comgenomics-aotearoa.org.nzeuropa.eusanogenetics.commaxapress.com Future research should focus on utilizing advanced epigenomic profiling techniques (such as ChIP-seq, RNA-seq, and DNA methylation analysis) to identify patients who are most likely to respond to this compound or next-generation derivatives. aacrjournals.orgaacrjournals.orgeuropa.eu Understanding the specific epigenetic landscape of a patient's disease could help predict sensitivity or resistance to this compound and guide treatment decisions. biomodal.comgenomics-aotearoa.org.nzsanogenetics.com Furthermore, epigenome analyses can help monitor the effects of this compound treatment and detect the emergence of resistance mechanisms involving epigenetic alterations. cancerquest.orgeuropa.eu This integration is crucial for moving towards personalized therapies based on an individual's unique epigenetic profile. biomodal.comgenomics-aotearoa.org.nzsanogenetics.com

Unveiling Novel Molecular Targets and Pathways Affected by this compound

Beyond its primary action on the PML-RARα-HDAC complex, this compound has been shown to alter the expression of a number of stress-responsive and apoptotic genes. aacrjournals.orgaacrjournals.org Future research should aim to comprehensively unveil all molecular targets and pathways affected by this compound. This could involve further RNA-seq analysis to identify the full spectrum of gene expression changes, as well as proteomic and metabolomic studies to understand the downstream effects. aacrjournals.org Identifying novel targets and pathways could reveal additional mechanisms contributing to this compound's therapeutic effects and potentially uncover new therapeutic opportunities or biomarkers for response. For example, the induction of caspase-8-dependent cell death, accompanied by RIP1 induction and ROS production, suggests the involvement of specific apoptotic pathways that warrant further investigation. aacrjournals.orgaacrjournals.org

Q & A

Q. What is the mechanism of action of MC2392 in targeting acute promyelocytic leukemia (APL) cells?

this compound is a hybrid retinoid-HDAC inhibitor designed to selectively disrupt the repressive PML-RARα-HDAC complex in APL. It binds to the RARα moiety, inhibiting HDAC activity specifically within this complex, leading to caspase-8-dependent apoptosis, ROS production, and RIP1 induction. Unlike broad-spectrum HDAC inhibitors, this compound acts contextually, sparing non-target cells .

Q. What experimental models are recommended for preliminary testing of this compound's antileukemic activity?

Use PML-RARα-expressing cell lines (e.g., NB4) and xenograft models. Validate specificity by comparing effects in PML-RARα-positive vs. -negative cells. Include HDAC activity assays and transcriptional profiling to confirm target engagement .

Q. How can researchers confirm the specificity of this compound towards HDAC complexes associated with PML-RARα?

  • Conduct HDAC enzymatic assays in PML-RARα-positive and -negative cell lysates.
  • Compare this compound’s effects to pan-HDAC inhibitors (e.g., MS-275) in both systems.
  • Use ChIP-seq to map H3 acetylation changes exclusively at PML-RARα-binding sites .

Q. What are the key structural features of this compound that contribute to its biological activity?

this compound combines a retinoid moiety (for RARα binding) with a 2-aminoanilide tail (derived from MS-275). The double bond (C=C) and amino group (NH2) are critical for maintaining conformational stability and HDAC-binding affinity, respectively .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data when evaluating this compound?

  • Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolite activity.
  • Model relevance : Ensure in vivo models (e.g., patient-derived xenografts) retain PML-RARα expression.
  • Orthogonal assays : Validate apoptosis markers (e.g., cleaved caspase-8) across models to confirm mechanism .

Q. What methodologies are suitable for analyzing genome-wide epigenetic changes induced by this compound treatment?

  • ChIP-seq : Profile H3K27ac or H3K9ac to identify acetylated regions near PML-RARα targets.
  • RNA-seq : Analyze differential gene expression, focusing on stress-responsive and apoptotic pathways.
  • Pathway enrichment : Use tools like DAVID or GSEA to link epigenetic changes to functional outcomes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50 values.
  • ANOVA with post-hoc tests : Compare multiple doses across cell lines.
  • Error analysis : Report 95% confidence intervals and use replicates to assess variability .

Q. How can researchers optimize experimental designs to resolve conflicting data on this compound’s HDAC inhibitory activity?

  • Context-specific assays : Perform HDAC activity measurements in PML-RARα-enriched nuclear extracts.
  • Isoform selectivity profiling : Test this compound against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6).
  • Time-course studies : Monitor transient epigenetic changes to distinguish direct vs. indirect effects .

Q. What strategies can optimize the therapeutic window of this compound in combination therapies?

  • Synergy screens : Test this compound with ATRA or other differentiation agents using Chou-Talalay methods.
  • Sequential dosing : Administer this compound after ATRA to exploit differentiation-primed apoptosis.
  • Toxicity profiling : Use primary hematopoietic stem cells to assess off-target effects .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Detailed methods : Include compound synthesis steps (if applicable), HDAC assay conditions, and cell culture protocols.
  • Data transparency : Deposit raw RNA-seq and ChIP-seq data in public repositories (e.g., GEO).
  • Reagent validation : Provide lot numbers and purity certificates for this compound and antibodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.